Researchers quantifying trans fats require authentic chromatographic standards-substituting oleic or trans-vaccenic acid yields invalid results due to profound biophysical and metabolic differences. Elaidic acid provides validated HPLC baseline separation from oleic acid (RSD <1%, recovery 94.5-98.7%), enabling accurate regulatory compliance testing in oils, fats, and plasma. Its solid-state at room temperature (mp 43.7°C) uniquely suits lipid nanoparticle engineering and model membrane studies where liquid oleic acid fails. Supplied at ≥98% purity with storage at -20°C and ambient shipping. In stock for immediate global dispatch.
Molecular FormulaC18H34O2
Molecular Weight282.5 g/mol
CAS No.2027-47-6
Cat. No.B1212691
⚠ Attention: For research use only. Not for human or veterinary use.
Insoluble (NTP, 1992) Practically insol in water; sol in chloroform; ether; fixed & volatile oils; alcohol; benzene Miscible with ethanol, ether, acetone, benzene, chloroform, carbon tetrachloride Miscible with methanol Solubility in water: none insoluble in water; miscible in alcohol, ether, fixed oils
Structure & Identifiers
Interactive Chemical Structure Model
Elaidic Acid: Physical-Chemical Properties & Baseline Data
Elaidic acid (CAS 2027-47-6) is a monounsaturated omega-9 trans fatty acid, specifically the trans (E) isomer of oleic acid [1]. It is an 18-carbon fatty acid (C18:1 trans-9) with a molecular weight of 282.5 g/mol . Unlike its cis counterpart oleic acid, which is a liquid at room temperature, elaidic acid is a solid with a melting point of approximately 43.7°C [2]. This compound is the predominant trans fatty acid found in partially hydrogenated vegetable oils and is commonly used as a standard or reference material in analytical chemistry, lipid research, and studies investigating the biophysical and toxicological effects of trans fats [3].
Analytical Reference
Trans fat quantification standard in complex matrices
Membrane Biophysics
Lipid packing and membrane order research
Toxicity Modeling
Industrial trans fat effect and metabolism studies
[2] Hindawi. (2011). Production and Use of Lipases in Bioenergy: A Review from the Feedstocks to Biodiesel Production. Table 2. View Source
[3] Al-Rimawi, F., Abadi, J., & Afaneh, I. (2016). Development and Validation of a Reversed-Phase HPLC Method for Determination of Elaidic Acid in Oils and Fats. British Journal of Applied Science & Technology, 12(6), 1-9. View Source
Why Elaidic Acid Cannot Be Substituted
Substituting elaidic acid with its cis isomer, oleic acid, or other C18:1 trans isomers like trans-vaccenic acid is scientifically invalid due to profound, quantifiable differences in physical properties, membrane biophysics, cellular metabolism, and biological activity. While they share the same molecular formula, the trans double bond of elaidic acid confers a straight-chain conformation similar to saturated fats, leading to a melting point (43.7°C) that is dramatically higher than oleic acid (16.3°C) [1]. This structural rigidity fundamentally alters its behavior in lipid bilayers, where it fails to increase membrane disorder as oleic acid does [2]. Furthermore, elaidic acid is not metabolically equivalent to trans-vaccenic acid, exhibiting distinct effects on cellular proliferation and lipid accumulation [3]. These differences preclude any assumption of functional interchangeability in research, analytical, or industrial applications.
Oleic acid (cis isomer)
Melting point and phase behavior mismatch may alter formulation and chromatographic outcomes
Oleic acid in membrane studies
Membrane ordering effects differ; trans fatty acid biophysical properties may not replicate
trans-Vaccenic acid
Cellular proliferation and metabolic endpoints may not transfer between trans isomers
[1] Hindawi. (2011). Production and Use of Lipases in Bioenergy: A Review from the Feedstocks to Biodiesel Production. Table 2. View Source
[2] Antollini, S. S., & Barrantes, F. J. (2002). Unique effects of different fatty acid species on the physical properties of the Torpedo acetylcholine receptor membrane. Journal of Biological Chemistry, 277(2), 1249-1254. View Source
[3] Krogager, T. P., Nielsen, L. V., Kahveci, D., Dyrlund, T. F., Scavenius, C., Sanggaard, K. W., & Enghild, J. J. (2015). Hepatocytes respond differently to major dietary trans fatty acid isomers, elaidic acid and trans-vaccenic acid. Lipids in Health and Disease, 14(1), 31. View Source
Elaidic Acid: Comparative Evidence Against Key Analogs
Melting Point vs. Oleic Acid
The melting point of elaidic acid is 43.7°C, which is 27.4°C higher than that of its cis-isomer, oleic acid, which melts at 16.3°C [1]. This stark difference, driven by the trans double bond's ability to pack more tightly, places elaidic acid in the solid phase at room temperature, whereas oleic acid is a liquid.
Melting Point vs. Oleic AcidHead-to-head
43.7 °C vs 16.3 °C (+27.4 °C)
Supports solid-state formulation and analytical method differentiation
Standard atmospheric pressure
BiophysicsLipid ChemistryMaterial Science
Evidence Dimension
Melting Point
Target Compound Data
43.7 °C
Comparator Or Baseline
Oleic Acid: 16.3 °C
Quantified Difference
+27.4 °C
Conditions
Standard atmospheric pressure
Why This Matters
This physical state difference is critical for formulation science, where a solid lipid may be required for stability or controlled release, and for analytical method development where chromatographic separation is dependent on differential hydrophobicity and chain packing.
BiophysicsLipid ChemistryMaterial Science
[1] Hindawi. (2011). Production and Use of Lipases in Bioenergy: A Review from the Feedstocks to Biodiesel Production. Table 2. View Source
Membrane Fluidity vs. Oleic Acid
In model membrane studies using the fluorescent probe Laurdan, elaidic acid produced no change in generalized polarization (GP), a measure of membrane order, whereas oleic acid induced a net disordering effect, decreasing GP [1].
Membrane Fluidity vs. Oleic AcidHead-to-head
No change in membrane order vs. net disordering effect
This demonstrates that elaidic acid, despite its unsaturation, behaves more like a saturated fatty acid in a membrane environment, failing to fluidize the bilayer. Researchers investigating membrane protein function or lipid raft dynamics must account for this biophysical distinction.
Membrane BiologyBiophysicsLipidomics
[1] Antollini, S. S., & Barrantes, F. J. (2002). Unique effects of different fatty acid species on the physical properties of the Torpedo acetylcholine receptor membrane. Journal of Biological Chemistry, 277(2), 1249-1254. View Source
Cellular Proliferation vs. trans-Vaccenic Acid
In HepG2-SF human liver cells exposed to 100 µM fatty acid for 7 days, elaidic acid significantly decreased the cellular proliferation rate, while trans-vaccenic acid (another C18:1 trans isomer) had no effect [1].
Cellular Proliferation vs. trans-Vaccenic AcidHead-to-head
Decreased proliferation vs. no effect
Supports cell growth endpoint interpretation in hepatic models
HepG2-SF cells, 100 µM, 7-day exposure
Cell BiologyToxicologyNutritional Biochemistry
Evidence Dimension
Cellular Proliferation Rate
Target Compound Data
Decreased
Comparator Or Baseline
trans-Vaccenic Acid: No effect
Quantified Difference
Qualitative difference (significant decrease vs. no effect)
Conditions
HepG2-SF human hepatoma cells, 100 µM fatty acid, 7-day exposure
Why This Matters
This differential effect highlights that not all dietary trans fatty acids are biologically equivalent. For toxicological or metabolic studies, elaidic acid (the primary industrial trans fat) is a more potent disruptor of cell growth than ruminant-derived trans-vaccenic acid, making it the correct choice for modeling industrial trans fat toxicity.
Cell BiologyToxicologyNutritional Biochemistry
[1] Krogager, T. P., Nielsen, L. V., Kahveci, D., Dyrlund, T. F., Scavenius, C., Sanggaard, K. W., & Enghild, J. J. (2015). Hepatocytes respond differently to major dietary trans fatty acid isomers, elaidic acid and trans-vaccenic acid. Lipids in Health and Disease, 14(1), 31. View Source
Lipoprotein Profile vs. Oleic Acid
A 3-week dietary intervention in 27 mildly hypercholesterolemic men found that replacing oleic acid with elaidic acid (7% energy) raised LDL cholesterol levels from 151 mg/dL to 165 mg/dL [1]. The elaidic acid-rich diet also uniquely elevated Lp[a] levels to 296 ± 220 U/l, compared to 236 ± 201 U/l for the oleic acid diet [1].
3-week dietary intervention in 27 mildly hypercholesterolemic men, 7% energy from specific fat
Why This Matters
This provides a key in vivo differentiation for elaidic acid. It demonstrates that dietary substitution of cis-oleic acid with trans-elaidic acid leads to a quantifiably more atherogenic lipoprotein profile. For researchers studying cardiovascular disease mechanisms or evaluating nutritional interventions, elaidic acid is the relevant positive control for industrial trans fat effects.
[1] Nestel, P., Noakes, M., Belling, B., McArthur, R., Clifton, P., Janus, E., & Abbey, M. (1992). Plasma lipoprotein lipid and Lp[a] changes with substitution of elaidic acid for oleic acid in the diet. Journal of Lipid Research, 33(7), 1029-1036. View Source
HPLC Separation from Oleic Acid
A validated reversed-phase HPLC method demonstrated baseline separation of elaidic acid from its cis-isomer, oleic acid, and other lipid components in oil and fat matrices [1]. The method achieved an RSD for peak area of less than 1% for replicate injections and a recovery of elaidic acid from spiked samples ranging from 94.5% to 98.7% [1].
HPLC Separation from Oleic AcidMethod context
Baseline separation (Rs > 1.5); RSD
Supports method validation for trans fat quantification
RP-C18, ACN/water, UV 205 nm
Cytotoxicity in Immune Cells vs. Oleic AcidHead-to-head
Good resolution (baseline separation from oleic acid)
Comparator Or Baseline
Oleic Acid (co-elution would indicate no resolution)
Quantified Difference
Quantifiable resolution (Rs > 1.5 implied)
Conditions
Reversed-phase C18 column, mobile phase acetonitrile/water (80:20, v/v) with 0.1% acetic acid, UV detection at 205 nm
Why This Matters
This validates elaidic acid as a distinct analytical target. The method's precision (RSD < 1%) and high recovery confirm that elaidic acid can be accurately and selectively quantified in complex mixtures, which is essential for food quality control, nutritional labeling compliance, and lipidomics research.
Analytical ChemistryFood ScienceMethod Validation
[1] Al-Rimawi, F., Abadi, J., & Afaneh, I. (2016). Development and Validation of a Reversed-Phase HPLC Method for Determination of Elaidic Acid in Oils and Fats. British Journal of Applied Science & Technology, 12(6), 1-9. View Source
Cytotoxicity in Immune Cells vs. Oleic Acid
A flow cytometric toxicity ranking in Jurkat (T-lymphocyte) and Raji (B-lymphocyte) cell lines placed elaidic acid as less cytotoxic than its cis-isomer oleic acid, which was ranked higher in toxicity [1].
Cytotoxicity in Immune Cells vs. Oleic AcidHead-to-head
Cytotoxicity Ranking (Loss of membrane integrity/DNA fragmentation)
Target Compound Data
Ranked lower toxicity than oleic acid
Comparator Or Baseline
Oleic Acid: Ranked higher toxicity than elaidic acid
Quantified Difference
Qualitative difference in toxicity ranking order
Conditions
Jurkat and Raji human leukemic cell lines, exposure to fatty acids, flow cytometric analysis for membrane integrity and DNA fragmentation
Why This Matters
This is a critical piece of evidence for selecting the correct fatty acid in immunology or oncology research. While often studied for its negative cardiovascular effects, elaidic acid is not uniformly more toxic in all contexts. Its lower cytotoxicity profile in these immune cell lines compared to oleic acid is a quantifiable distinction that may influence experimental design when assessing cell viability or immune function.
ImmunologyToxicologyLeukocyte Biology
[1] Pompéia, C., et al. (2002). Ranking the toxicity of fatty acids on Jurkat and Raji cells by flow cytometric analysis. Toxicology in Vitro, 16(6), 741-747. View Source
Elaidic Acid: Procurement Scenarios
Trans Fat Quantification Standard
The validated HPLC method, demonstrating baseline separation from oleic acid with high precision (RSD < 1%) and recovery (94.5-98.7%), makes high-purity elaidic acid an essential external standard for quantifying the primary industrial trans fatty acid in complex matrices like oils, fats, and plasma [1]. This is crucial for regulatory compliance in food labeling and for accurate nutritional epidemiology studies.
Membrane Rigidity & Lipid Raft Research
Elaidic acid is the correct choice for studies investigating the role of lipid packing in membrane function. Its unique biophysical signature—a high melting point of 43.7°C [1] and its failure to increase membrane disorder (unlike oleic acid) [2]—allows it to serve as a controlled, non-fluidizing component in model membrane systems. This enables researchers to dissect how membrane rigidity affects processes like protein-lipid interactions, receptor signaling, and viral fusion.
Industrial Trans Fat Toxicity Modeling
For toxicology and metabolism studies, elaidic acid is the gold standard for modeling the health impacts of industrially produced trans fats. Its distinct biological effects, such as decreasing hepatocyte proliferation where trans-vaccenic acid does not [1], and its unique ability to elevate atherogenic Lp[a] levels in vivo [2], differentiate it from other trans isomers. Researchers investigating the mechanisms of cardiovascular disease, steatohepatitis, or metabolic syndrome should prioritize elaidic acid for physiologically relevant experimental models.
Solid C18:1 Lipid Formulations
In pharmaceutical and cosmetic formulation science, elaidic acid offers a unique advantage. It provides the chemical backbone of an unsaturated C18 fatty acid but, due to its trans configuration, exists as a solid at room and body temperature (melting point 43.7°C) [1]. This property is valuable for engineering lipid nanoparticles, solid lipid matrices, or controlled-release systems where a higher melting point and enhanced stability are required compared to liquid oleic acid or low-melting cis-unsaturated lipids.
Application
Selection Property
Validation Focus
Trans fat quantification standard
Chromatographic resolution from cis isomer
Method precision and recovery validation
Membrane rigidity and lipid raft research
Solid-phase lipid packing and membrane ordering
Biophysical effect on membrane fluidity
Industrial trans fat toxicity modeling
Cell proliferation and lipoprotein endpoint response
In vitro and in vivo endpoint model review
Solid lipid formulation design
High melting point and structural stability
Thermal behavior and physical state suitability
[1] Al-Rimawi, F., Abadi, J., & Afaneh, I. (2016). Development and Validation of a Reversed-Phase HPLC Method for Determination of Elaidic Acid in Oils and Fats. British Journal of Applied Science & Technology, 12(6), 1-9. View Source
[2] Antollini, S. S., & Barrantes, F. J. (2002). Unique effects of different fatty acid species on the physical properties of the Torpedo acetylcholine receptor membrane. Journal of Biological Chemistry, 277(2), 1249-1254. View Source
[3] Krogager, T. P., Nielsen, L. V., Kahveci, D., Dyrlund, T. F., Scavenius, C., Sanggaard, K. W., & Enghild, J. J. (2015). Hepatocytes respond differently to major dietary trans fatty acid isomers, elaidic acid and trans-vaccenic acid. Lipids in Health and Disease, 14(1), 31. View Source
[4] Nestel, P., Noakes, M., Belling, B., McArthur, R., Clifton, P., Janus, E., & Abbey, M. (1992). Plasma lipoprotein lipid and Lp[a] changes with substitution of elaidic acid for oleic acid in the diet. Journal of Lipid Research, 33(7), 1029-1036. View Source
[5] Hindawi. (2011). Production and Use of Lipases in Bioenergy: A Review from the Feedstocks to Biodiesel Production. Table 2. View Source
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